(E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine
Description
Properties
CAS No. |
105695-69-0 |
|---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-8H,1H3 |
InChI Key |
ZNMDMJPZDAPNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between 5-bromofurfural and 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromofuran-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine serves as an intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for developing new compounds with tailored properties.
Biology
The biological activities of this compound and its derivatives have been extensively studied:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, making them potential candidates for developing new antibiotics.
- Antifungal Activity : Similar studies have demonstrated antifungal effects, suggesting that these compounds could be utilized in treating fungal infections.
Medicine
Current research focuses on the therapeutic potential of this compound in treating various diseases:
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves interaction with molecular targets that regulate cell proliferation and apoptosis.
- Therapeutic Agents : Ongoing investigations aim to explore its efficacy as a therapeutic agent for conditions such as inflammation and neurodegenerative diseases.
Industrial Applications
In industry, this compound is utilized in:
- Material Development : The compound's unique properties allow it to be integrated into new materials, enhancing their performance characteristics.
- Chemical Processes : It plays a role in developing chemical processes that require specific reactivity profiles, contributing to more efficient manufacturing techniques.
Case Studies
Several case studies have documented the applications of this compound:
- Antibacterial Evaluation : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship that contributes to its antibacterial efficacy.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that this compound induced apoptosis in specific types of cancer cells while sparing normal cells. This selectivity suggests its potential for targeted cancer therapies.
- Material Science Innovations : A recent industrial application involved incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength, showcasing its utility in material science.
Mechanism of Action
The mechanism of action of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Furan vs. Thiophene/Pyridine/Phenyl Analogues
The 5-bromofuran-2-yl group distinguishes this compound from analogues with thiophene, pyridine, or phenyl rings. For example:
- (E)-1-(3-Bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine (): The thiophene ring is more electron-rich than furan, enhancing π-π stacking and altering reactivity in cross-coupling reactions.
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-biphenyl-4-yl)methanimine (): The biphenyl group increases steric hindrance, while the CF₃ group introduces strong electron-withdrawing effects, contrasting with the electron-donating p-tolyl group in the target compound.
- (E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine (): Microwave synthesis here highlights the efficiency of imine formation under controlled conditions, which could apply to the target compound.
Table 1: Substituent Effects on Electronic Properties
Halogen Influence on Crystal Packing and Isomorphism
The bromine atom in the target compound plays a critical role in crystal packing, analogous to halogenated imines in isomorphic structures:
- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromo analogue (): These compounds exhibit 99.4% isostructurality, with slight unit cell parameter differences (e.g., Br increases a-axis by ~1.2%). Weak C–H⋯X (X = Cl, Br) hydrogen bonds and π–π interactions dominate packing .
- Bromofuran vs. Chlorophenyl : The target’s bromofuran may engage in weaker C–H⋯Br interactions compared to C–H⋯Cl, but its larger van der Waals radius could enhance hydrophobic packing.
Table 2: Crystallographic Parameters of Halogenated Imines
Biological Activity
(E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₀BrNO
- CAS Number : 88075-91-6
- IUPAC Name : this compound
The compound features a furan ring substituted with a bromine atom and a methanimine group linked to a 4-methylphenyl moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in disease processes. The imine functional group may facilitate nucleophilic attack, leading to the inhibition of target proteins.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives of methanimine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. A study highlighted the potential of methanimine derivatives in treating bacterial infections, demonstrating significant inhibition at low concentrations .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against viruses like MERS-CoV. Research on related methanimine derivatives has shown promising inhibitory activity against viral replication. For example, certain derivatives exhibited IC₅₀ values as low as 0.09 μM against MERS-CoV pseudovirus, indicating strong antiviral potential .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds have indicated that many methanimine derivatives maintain low cytotoxicity levels while exhibiting significant biological activity. For instance, compounds with IC₅₀ values greater than 100 μM were deemed non-toxic to uninfected cells . Further studies are necessary to evaluate the specific cytotoxic effects of this compound.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing (E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Schiff base formation, typically involving condensation of 5-bromofuran-2-carbaldehyde with 4-methylaniline under reflux in ethanol or methanol. Catalytic acetic acid (1–2 drops) accelerates imine formation. Reaction progress is monitored via TLC or UV-Vis spectroscopy (λmax ~255–265 nm for imine absorption bands). Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1 aldehyde/amine ratio) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- FT-IR: Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹). Aromatic C-H stretches (3050–3100 cm⁻¹) and bromofuran ring vibrations (600–800 cm⁻¹) should also be noted .
- UV-Vis: Strong π→π* transitions in the 250–270 nm range (E-configuration specificity) .
- NMR: ¹H NMR should show a singlet for the imine proton (δ ~8.3–8.5 ppm) and aromatic protons of the 4-methylphenyl group (δ ~7.2–7.4 ppm). ¹³C NMR confirms the C=N peak at ~150–160 ppm .
Q. How can solubility and stability be assessed for this compound in various solvents?
Methodological Answer: Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane). For stability, conduct accelerated degradation studies under light, heat (40–60°C), and varying pH. Monitor via HPLC or UV-Vis for decomposition (e.g., loss of imine peak at ~255 nm). Store at –20°C in amber vials under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. What crystallographic and Hirshfeld surface analysis methods are suitable for elucidating non-covalent interactions in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the E-configuration and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H, C-H···π). Use software like CrystalExplorer to map contact contributions. Key metrics:
Q. How can DFT calculations predict electronic properties and reactivity for this Schiff base?
Methodological Answer: Perform geometry optimization at the B3LYP/6-311++G(d,p) level to compute:
Q. What strategies are recommended for evaluating pharmacological potential, such as target binding or ADMET properties?
Methodological Answer:
- Molecular Docking: Screen against targets like cyclooxygenase (COX) or histamine receptors using AutoDock Vina. Prioritize binding affinities (ΔG < –7 kcal/mol) .
- ADMET Prediction: Use SwissADME or pkCSM to assess bioavailability (%ABS >30%), blood-brain barrier permeability, and CYP450 inhibition. Experimental validation via hepatocyte microsomal assays is critical for metabolic stability .
Q. How can structural modifications enhance the compound’s bioactivity or photophysical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
